molecular formula C15H18ClN5O3 B4190208 2-(4-Chlorophenyl)-5-(cycloheptylamino)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

2-(4-Chlorophenyl)-5-(cycloheptylamino)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

Cat. No.: B4190208
M. Wt: 351.79 g/mol
InChI Key: JEZGMIDQSDKDAT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(cycloheptylamino)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chlorophenyl group, a cycloheptyl group, and a nitro group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(cycloheptylamino)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as copper(I) iodide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(cycloheptylamino)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can also be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted triazole compounds.

Scientific Research Applications

2-(4-Chlorophenyl)-5-(cycloheptylamino)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(cycloheptylamino)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide
  • 2-(4-chlorophenyl)-N-cycloheptyl-5-nitro-2H-1,2,3-triazol-4-amine

Uniqueness

The presence of the 3-oxide group in 2-(4-Chlorophenyl)-5-(cycloheptylamino)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it a unique molecule for research and development.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-cycloheptyl-3-hydroxy-5-nitrotriazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O3/c16-11-7-9-13(10-8-11)19-18-15(21(23)24)14(20(19)22)17-12-5-3-1-2-4-6-12/h7-10,12,22H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZGMIDQSDKDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N=C2C(=NN(N2O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-5-(cycloheptylamino)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 2
2-(4-Chlorophenyl)-5-(cycloheptylamino)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 3
2-(4-Chlorophenyl)-5-(cycloheptylamino)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 4
2-(4-Chlorophenyl)-5-(cycloheptylamino)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 5
2-(4-Chlorophenyl)-5-(cycloheptylamino)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate
Reactant of Route 6
2-(4-Chlorophenyl)-5-(cycloheptylamino)-4-nitro-2H-1,2,3-triazol-1-ium-1-olate

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